beta-Lysylmethanediamine

Description

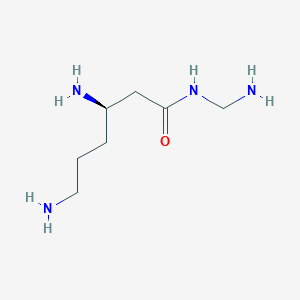

Beta-Lysylmethanediamine is a hypothetical or less-documented diamine compound hypothesized to derive from β-lysine, a non-proteinogenic amino acid. While direct literature on this specific compound is scarce, its structure can be inferred to consist of a lysine backbone modified with methanediamine (ethylenediamine-like) groups. Such diamines are typically utilized in organic synthesis, coordination chemistry, or as intermediates in pharmaceutical formulations due to their chelating properties and ability to form stable complexes with metals or biomolecules . Structural analogs, such as ethylenediamine derivatives, are well-studied for their roles in drug delivery, polymer chemistry, and catalysis .

Properties

CAS No. |

102674-90-8 |

|---|---|

Molecular Formula |

C7H18N4O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(3R)-3,6-diamino-N-(aminomethyl)hexanamide |

InChI |

InChI=1S/C7H18N4O/c8-3-1-2-6(10)4-7(12)11-5-9/h6H,1-5,8-10H2,(H,11,12)/t6-/m1/s1 |

InChI Key |

CRSXNVVRUNDJIA-ZCFIWIBFSA-N |

SMILES |

C(CC(CC(=O)NCN)N)CN |

Isomeric SMILES |

C(C[C@H](CC(=O)NCN)N)CN |

Canonical SMILES |

C(CC(CC(=O)NCN)N)CN |

Other CAS No. |

102674-90-8 |

Synonyms |

3,6-diamino-N-(aminomethyl)hexanamide bellenamine beta-lysylmethanediamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Lysylmethanediamine belongs to the broader class of aliphatic and heterocyclic diamines. Below is a detailed comparison with structurally or functionally related compounds:

Ethylenediamine (1,2-Diaminoethane)

- Structure : Simplest aliphatic diamine (NH₂CH₂CH₂NH₂).

- Properties : High solubility in water, strong chelating agent, pKa₁ = 6.85, pKa₂ = 9.93 .

- Applications : Precursor for polymers (e.g., EDTA), pharmaceuticals (e.g., benzathine penicillin salts ), and agrochemicals.

- Comparison : this compound likely exhibits reduced solubility and higher steric hindrance due to its lysine-derived side chain. This may limit its utility in aqueous-phase catalysis but enhance selectivity in chiral synthesis .

N,N'-Diacetyl-1,4-phenylenediamine

- Structure : Aromatic diamine with acetylated termini (C₁₀H₁₂N₂O₂) .

- Properties : Lower basicity (pKa ~4–5) due to electron-withdrawing acetyl groups; stable under acidic conditions.

- Applications : Dye intermediates, UV stabilizers, and crosslinking agents.

- Comparison : this compound’s aliphatic backbone and unmodified amine groups would confer stronger nucleophilicity, making it more reactive in alkylation or condensation reactions .

Benzyl 4-(tert-butyl)-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

- Structure : Cyclic β-diamine with a tert-butyl substituent and benzyl protecting group .

- Synthesis : Photocatalyzed reductive amination (53% yield) with trifluoroacetic anhydride as a catalyst.

- Properties : ¹H NMR (CDCl₃): δ 1.42 (s, 9H, t-Bu), 3.60–3.75 (m, 4H, CH₂N), 5.15 (s, 2H, OCH₂Ph).

- Its synthesis may require milder conditions due to the absence of bulky groups .

Dibenzylethylenediamine (in Benzathine Benzylpenicillin)

- Structure : N,N'-dibenzylethylenediamine salt of penicillin .

- Applications : Prolonged-action antibiotic formulation due to slow solubility.

- Comparison: this compound’s lysine moiety could introduce biodegradability or pH-sensitive release mechanisms, offering advantages in targeted drug delivery over the non-hydrolyzable benzyl groups in dibenzylethylenediamine .

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Weight | Solubility | Reactivity | Key Applications |

|---|---|---|---|---|

| This compound* | ~200–250 g/mol | Moderate | High (primary amines) | Chelation, drug delivery |

| Ethylenediamine | 60.10 g/mol | High | Very high | Polymers, pharmaceuticals |

| N,N'-Diacetyl-1,4-phenylenediamine | 192.22 g/mol | Low | Low | Dyes, stabilizers |

| Benzyl 4-(t-butyl)-azepine | 347 mg (53% yield) | Low | Moderate | Photocatalysis, intermediates |

Research Findings and Gaps

- Synthesis : this compound’s synthesis pathway remains unverified. Analogous β-diamines (e.g., ) use reductive amination or photocatalysis, but lysine’s secondary amine may necessitate orthogonal protection strategies.

- Stability : Compared to ethylenediamine, its lysine backbone may confer hydrolytic instability under acidic conditions, limiting shelf life in formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.